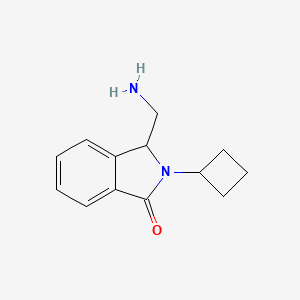

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one

Beschreibung

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring an isoindolinone core substituted with an aminomethyl group at position 3 and a cyclobutyl group at position 2. The cyclobutyl moiety introduces steric constraints and modulates lipophilicity, while the aminomethyl group provides a site for hydrogen bonding or derivatization.

Eigenschaften

Molekularformel |

C13H16N2O |

|---|---|

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

3-(aminomethyl)-2-cyclobutyl-3H-isoindol-1-one |

InChI |

InChI=1S/C13H16N2O/c14-8-12-10-6-1-2-7-11(10)13(16)15(12)9-4-3-5-9/h1-2,6-7,9,12H,3-5,8,14H2 |

InChI-Schlüssel |

MAWDYKIIBYWPMO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)N2C(C3=CC=CC=C3C2=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, including the formation of the isoindolone core and the introduction of the aminomethyl and cyclobutyl groups. One common approach is to start with a suitable isoindolone precursor and then introduce the aminomethyl group through a nucleophilic substitution reaction. The cyclobutyl group can be introduced via a cyclization reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial methods may focus on scaling up the reaction to produce larger quantities of the compound while maintaining high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of aminomethyl-substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutyl and isoindolone moieties contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional nuances of 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one can be elucidated by comparing it with analogous isoindolinone derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Isoindolinone Derivatives

Key Insights from Comparative Analysis

Substituent Effects on Lipophilicity: The cyclobutyl group in the target compound provides moderate lipophilicity compared to smaller alkyl groups (e.g., methyl or ethyl) but less than aromatic substituents like benzyl or phenyl . Aminomethyl vs. Amino Groups: The 3-aminomethyl group (target compound) offers a flexible hydrogen-bonding site, whereas 6-amino derivatives (e.g., 6-Amino-2-ethyl-isoindol-1-one) may have altered binding orientations in biological systems .

Electron-Donating Groups: Methoxy-substituted derivatives (e.g., 7-methoxy analog) exhibit increased electron density, which could influence reactivity or binding to electron-deficient targets .

Biological and Synthetic Relevance: Hydroxy-Substituted Derivatives: Compounds like 2-Benzyl-3-hydroxy-3-methyl-isoindol-1-one are used as intermediates in synthesizing spin probes (e.g., TMIO radicals) . Benzyl vs. Cyclobutyl: Benzyl-substituted analogs (e.g., 3-(Aminomethyl)-2-benzyl-isoindol-1-one) may preferentially engage in aromatic stacking interactions, unlike the aliphatic cyclobutyl group in the target compound .

Physicochemical Properties: Hydrogen Bonding: The 3-aminomethyl group in the target compound and hydroxy groups in other derivatives (e.g., 3-hydroxy-2-phenyl-isoindol-1-one) enhance solubility and binding affinity . pKa Variations: For example, 6-Amino-2-methyl-isoindol-1-one has a predicted pKa of 4.01, suggesting protonation under physiological conditions, which may influence bioavailability .

Biologische Aktivität

3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H16N2O

- Molecular Weight : 216.28 g/mol

- CAS Number : 2060008-36-6

Therapeutic Applications

Research indicates that 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one exhibits various biological activities, particularly in the treatment of cancers and inflammatory diseases.

-

Cancer Treatment :

- The compound has shown efficacy against several types of cancers, including solid tumors and hematological malignancies. It is particularly noted for its potential in treating leukemia and multiple myeloma .

- Mechanisms include modulation of cytokine production, particularly tumor necrosis factor (TNF) and interleukins (IL-1 and IL-10), which are crucial in cancer progression and immune response .

- Anti-inflammatory Effects :

The biological activity of 3-(Aminomethyl)-2-cyclobutyl-2,3-dihydro-1H-isoindol-1-one is primarily attributed to its interaction with specific receptors and pathways involved in cell signaling:

- Cytokine Modulation : The compound modulates the production of pro-inflammatory cytokines while enhancing anti-inflammatory cytokines, which may contribute to its therapeutic effects in both cancer and inflammatory diseases .

Study 1: Anticancer Efficacy

A study demonstrated that the compound significantly inhibited tumor growth in animal models of leukemia. The results indicated a reduction in tumor size and an increase in survival rates among treated subjects compared to controls .

Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory properties of the compound. It was found to reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent for autoimmune diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.